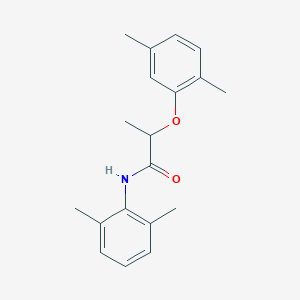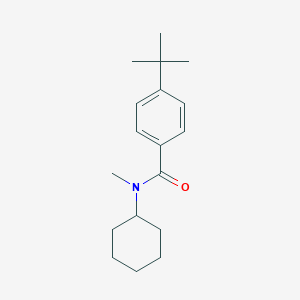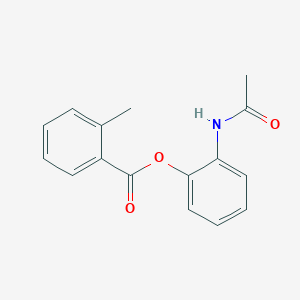![molecular formula C17H19BrN2O3S B250132 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B250132.png)
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have a high degree of specificity for the NF-κB signaling pathway. However, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can also inhibit the activity of other signaling pathways.
Direcciones Futuras
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several potential future directions for research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 could be used in combination with other drugs to enhance its therapeutic effects. Further research could also be conducted to optimize the synthesis method of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 and to develop more specific inhibitors of the NF-κB signaling pathway.
Métodos De Síntesis
The synthesis of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 involves a series of chemical reactions. The starting material, 4-bromo-2,6-dimethylphenol, is first acetylated with acetic anhydride to form 4-bromo-2,6-dimethylphenyl acetate. This intermediate is then reacted with thioacetic acid to form 4-bromo-2,6-dimethylphenylthioacetate. The final step involves the reaction of 4-bromo-2,6-dimethylphenylthioacetate with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base to form 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082.
Aplicaciones Científicas De Investigación
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses. 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
Propiedades
Fórmula molecular |
C17H19BrN2O3S |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-8-5-12(18)6-9(2)15(8)23-7-13(21)20-17-14(16(19)22)10(3)11(4)24-17/h5-6H,7H2,1-4H3,(H2,19,22)(H,20,21) |
Clave InChI |
IIXFXWMLVVISHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)


![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
